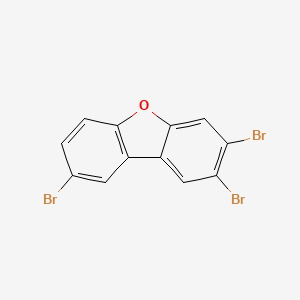

2,3,8-Tribromodibenzofuran

説明

Contextualization within Halogenated Aromatic Hydrocarbons Research

Halogenated aromatic hydrocarbons (HAHs) are a broad class of chemical compounds characterized by an aromatic ring structure to which one or more halogen atoms are attached. This category includes well-known persistent organic pollutants (POPs) such as polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs). nih.govplos.org The brominated counterparts, including polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs, are structurally analogous and share similar toxicological mechanisms. nih.govnih.gov

PBDFs, along with PBDDs, are often found as contaminants in commercial brominated flame retardant (BFR) mixtures, particularly polybrominated diphenyl ethers (PBDEs). nih.govdiva-portal.org They can also be formed and released into the environment through various thermal processes, such as the incineration of waste containing BFRs and accidental fires. nih.govpops.int The study of these compounds is often conducted in parallel with their chlorinated analogs due to shared mechanisms of toxicity, which are primarily mediated through the aryl hydrocarbon receptor (AhR). nih.gov

Significance of 2,3,8-Tribromodibenzofuran as an Environmentally Relevant Congener

While much of the initial focus on halogenated dioxins and furans was on the 2,3,7,8-substituted congeners due to their high toxicity, research has expanded to include other congeners that are detected in environmental and biological samples. This compound is one such congener. Although not a 2,3,7,8-substituted compound, its presence in the environment and its potential for biological activity make it a subject of scientific interest.

Studies have investigated the toxicokinetics of various PBDFs, including 2,3,8-TrBDF. One study in mice found that, unlike the 2,3,7,8-substituted PBDFs which were retained in the liver, the non-2,3,7,8-substituted 2,3,8-TrBDF was poorly retained and rapidly eliminated. mdpi.com This rapid elimination was primarily attributed to metabolism into monohydroxylated products. mdpi.com This highlights the structural differences that influence the biological fate of these compounds.

Overview of Current Research Landscape on the Chemical Compound

Current research on this compound and other PBDFs is multifaceted. A significant area of investigation is their formation and environmental occurrence. pops.int Researchers are working to identify and quantify PBDFs in various matrices, including industrial emissions, e-waste recycling sites, and biological samples. pops.int The analytical chemistry for detecting and quantifying these compounds is complex due to the potential for photolysis, thermal degradation, and interference from other brominated compounds like PBDEs. pops.int

Another critical research area is the toxicological assessment of individual PBDF congeners. While 2,3,7,8-substituted congeners are known to be potent activators of the AhR, the biological activity of other congeners like 2,3,8-TrBDF is still being elucidated. mdpi.com Recent studies have also begun to explore the effects of mixed halogenated dibenzofurans (containing both bromine and chlorine), with some research indicating that certain mixed congeners can exhibit significant toxicity. nih.govnih.govasiaresearchnews.com

The table below presents a selection of PBDF congeners and related compounds that are subjects of ongoing research, highlighting the diversity of structures within this chemical class.

| Compound Name | Abbreviation |

| This compound | 2,3,8-TrBDF |

| 2,3,7,8-Tetrabromodibenzofuran (B3055897) | TeBDF |

| 1,2,3,7,8-Pentabromodibenzofuran | PeBDF |

| 2,3,7-Tribromo-8-chlorodibenzofuran | TrBCDF |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) | TCDD |

| 2-Chloro-3,7,8-tribromodibenzofuran | TeXDF |

| 1,2,3,7,8-Pentabromodibenzofuran | PeBDF |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin | TeBDD |

| 2,3,4,7,8-Pentabromodibenzofuran | |

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) | TeCDF |

| 1,2,3,7,8-Pentachlorodibenzofuran | PeCDF |

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) | |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin |

Academic Research Objectives and Scope for this compound Studies

The primary objectives of academic research on this compound and related compounds are to understand their environmental fate, transport, and potential biological effects. uonbi.ac.kescribbr.comresearchgate.net Key research questions revolve around:

Formation and Sources: Investigating the precise mechanisms and conditions under which 2,3,8-TrBDF and other PBDFs are formed, particularly from the degradation of BFRs and during industrial processes. pops.int

Environmental Distribution: Quantifying the levels of 2,3,8-TrBDF in different environmental compartments (air, water, soil, sediment) and in biota to understand its distribution and potential for long-range transport. gdut.edu.cncopernicus.org

Toxicokinetics and Metabolism: Elucidating the pathways of uptake, distribution, metabolism, and excretion of 2,3,8-TrBDF in various organisms to better predict its bioaccumulation potential. mdpi.com

Mechanism of Action: Determining the molecular mechanisms through which 2,3,8-TrBDF may exert biological effects, including its interaction with the AhR and other cellular targets. mdpi.com

Comparative Toxicity: Comparing the toxicological profile of 2,3,8-TrBDF with that of other well-characterized halogenated aromatic hydrocarbons to contribute to a more comprehensive risk assessment framework for this class of compounds.

The scope of these studies is often interdisciplinary, combining analytical chemistry, environmental science, and toxicology to provide a holistic understanding of the environmental chemistry and biological implications of this compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,8-tribromodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br3O/c13-6-1-2-11-7(3-6)8-4-9(14)10(15)5-12(8)16-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPBZUROFCCDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=CC(=C(C=C3O2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401005059 | |

| Record name | 2,3,8-Tribromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401005059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84761-82-0 | |

| Record name | Dibenzofuran, 2,3,8-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,8-Tribromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401005059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Pathways and Formation Mechanisms of 2,3,8 Tribromodibenzofuran

Laboratory Synthesis Methodologies for 2,3,8-Tribromodibenzofuran Standards

Polybrominated dibenzofurans (PBDFs), including the 2,3,8-tribromo congener, are not produced commercially for any application but are synthesized in small quantities for scientific research and as analytical standards inchem.org. The exact, detailed synthetic routes for many specific PBDF congeners, including this compound, are often proprietary to the chemical supply companies that produce them and are not extensively detailed in publicly available scientific literature. General synthesis strategies for dibenzofurans often involve palladium-catalyzed cyclization of diaryl ethers or related precursors biointerfaceresearch.com.

Specific Synthetic Routes and Their Optimizations

While specific, optimized laboratory synthesis routes for this compound are not widely published, the synthesis of polychlorinated dibenzofurans (PCDFs), which are structurally analogous, has been documented acs.org. These methods often provide the foundation for synthesizing their brominated counterparts. The production of analytical standards is crucial for the accurate detection and quantification of these compounds in environmental and biological samples epa.gov.

Preparation of Isotopically Labeled this compound

Isotopically labeled standards, typically with Carbon-13 (¹³C), are essential for precise quantification in analytical methods like isotope dilution mass spectrometry epa.govisotope.com. The synthesis of these labeled compounds involves incorporating ¹³C atoms into the dibenzofuran (B1670420) backbone. As with the unlabeled standards, specific, detailed protocols for the synthesis of isotopically labeled this compound are not readily found in peer-reviewed literature, with production largely confined to specialized chemical laboratories scripps.edunih.gov.

Unintentional Formation Mechanisms of Polybrominated Dibenzofurans, Including this compound

The most significant and studied source of this compound and other PBDFs is their unintentional formation during thermal processes involving materials treated with brominated flame retardants (BFRs) nih.govnih.gov. These compounds can be generated during manufacturing, use, and disposal of BFR-containing products, particularly under conditions of incomplete combustion such as in accidental fires or improper waste incineration researchgate.netmurdoch.edu.au.

Thermal Generation from Brominated Flame Retardants (BFRs)

The thermal degradation of BFRs is a primary pathway to the formation of PBDFs. When plastics and other materials containing BFRs are subjected to heat, they can break down and rearrange to form these toxic byproducts. The yield and type of PBDFs formed depend heavily on the specific BFR precursor and the conditions of the thermal event cdu.edu.aubohrium.com.

Role of Precursors (e.g., Polybrominated Diphenyl Ethers (PBDEs), Bromophenols)

A variety of brominated compounds used as flame retardants can act as precursors for the formation of this compound and other PBDFs.

Polybrominated Diphenyl Ethers (PBDEs): PBDEs are a major class of BFRs and are well-documented precursors to PBDFs nih.gov. Under thermal stress, PBDEs can undergo intramolecular cyclization to form PBDFs. This pathway is considered a major source of PBDFs in the environment, often yielding higher concentrations of furans compared to dioxins researchgate.net. The structural similarity between the PBDE precursor and the resulting PBDF product often leads to a correlation in their congener patterns murdoch.edu.au.

Bromophenols: Bromophenols, which can be present as impurities in BFR formulations or form during the thermal breakdown of other BFRs like Tetrabromobisphenol A (TBBPA), are also significant precursors aaqr.orgcetjournal.it. The pyrolysis of bromophenols can lead to the formation of both PBDFs and polybrominated dibenzo-p-dioxins (PBDDs) through the coupling of brominated phenoxy radicals researchgate.netresearchgate.net. Studies on the pyrolysis of 2-bromophenol (B46759) have shown it yields a variety of PBDDs and PBDFs nih.govacs.org.

Polybrominated Biphenyls (PBBs): Though their use has been phased out, PBBs are another class of BFRs that can form PBDFs through an oxidation pathway involving oxygen insertion nih.gov.

Influence of Temperature Regimes and Oxidation Conditions

The formation of PBDFs is highly dependent on temperature and the presence of oxygen and other catalytic substances.

Temperature: There is an optimal temperature window for the formation of PBDFs. Laboratory thermolysis experiments show that for pure flame retardants, the maximum formation of PBDFs typically occurs between 600°C and 900°C inchem.org. However, in the presence of polymers or synergists, this temperature range can be lower. For instance, studies on the formation of related chlorinated compounds (PCDFs) from chlorophenols identified maximum yields between 625°C and 725°C nih.gov.

Oxidation and Catalysis: The presence of oxygen and catalytic metal oxides can significantly influence the formation of PBDFs. Surface-mediated reactions on particles like fly ash are a key formation route. Copper(II) oxide (CuO) has been shown to catalyze the pyrolysis of 2-bromophenol into PBDFs and PBDDs nih.govacs.org. Other transition metal oxides can also play a critical catalytic role in these reactions acs.orgnih.govacs.orgmdpi.com. The formation mechanism for PBDFs from 2-bromophenol on a CuO/silica surface has been described as a Langmuir-Hinshelwood mechanism acs.org.

Interactive Data Table: Influence of Temperature on PBDD/F Formation This table summarizes findings on the optimal temperature ranges for the formation of polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) from various precursors and under different conditions.

| Precursor/Condition | Optimal Temperature Range (°C) | Source(s) |

| Pure Brominated Flame Retardants | 600 - 900 | inchem.org |

| Pyrolysis of 2-Bromophenol | 250 - 550 | nih.govacs.org |

| Formation from Chlorophenols | 625 - 725 | nih.gov |

| Thermolysis of PBDEs | 250 - 500 | researchgate.net |

Interactive Data Table: Catalytic Effects on PBDD/F Formation This table highlights various substances that have been shown to catalyze the formation of polybrominated dibenzo-p-dioxins and furans (PBDD/Fs).

| Catalyst | Precursor Studied | Effect | Source(s) |

| Copper(II) oxide (CuO) | 2-Bromophenol | Catalyzes formation of PBDFs and PBDDs | nih.govacs.org |

| Transition Metal Oxides | General | Play a critical role in catalytic processes | acs.org |

Catalytic Effects of Metals and Matrix Components (e.g., Sb2O3, Cu, Fe)

The formation of PBDFs, including this compound, is significantly influenced by the presence of certain metals and matrix components that act as catalysts. Antimony(III) oxide (Sb2O3), often used as a synergist with brominated flame retardants, has been shown to increase the amounts of PBDFs formed during the thermal treatment of plastics. nih.gov

Copper (Cu) and iron (Fe) compounds, commonly found in industrial settings and waste streams, also exhibit strong catalytic activity in the formation of halogenated dioxins and furans. researchgate.net Studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which share formation mechanisms with PBDFs, have demonstrated that both copper (II) chloride (CuCl2) and iron (III) oxide (Fe2O3) can catalyze their formation. While iron's catalytic activity may be lower than copper's, its higher concentration in most fly ashes and metallurgical dusts makes its role significant. researchgate.net The catalytic activity of these metals can influence the congener distribution of the resulting PBDFs.

Table 1: Catalytic Influence of Metals on PBDD/F Formation

| Catalyst | Role in Formation |

|---|---|

| Sb2O3 | Increases the amount of PBDD/F formed during thermal stress of plastics. nih.gov |

| Cu | Acts as a catalyst in the formation of PBDD/Fs. researchgate.net |

Photochemical Formation Pathways

This compound can be formed through photochemical reactions, primarily involving the degradation of higher brominated diphenyl ethers (PBDEs). nih.gov The photodegradation of PBDEs in the environment is a significant transformation process for these widespread flame retardants. diva-portal.org This process typically involves the reductive debromination of a PBDE molecule, but can also lead to intramolecular elimination of HBr, resulting in the formation of a PBDF. nih.gov

Table 2: Estimated Photochemical Half-lives of Selected Novel BFRs

| Compound | Summer Half-life (days) | Winter Half-life (days) |

|---|---|---|

| ATE | 1.5 - 12.0 | 17.1 - 165.0 |

| BATE | 1.5 - 12.0 | 17.1 - 165.0 |

| DPTE | 1.5 - 12.0 | 17.1 - 165.0 |

| BTBPE | 1.5 - 12.0 | 17.1 - 165.0 |

| TTBP-TAZ | 1.5 - 12.0 | 17.1 - 165.0 |

Data from a study on novel BFRs, providing an indication of photochemical reactivity. nih.gov

De Novo Synthesis Processes

De novo synthesis is a fundamental pathway for the formation of PBDFs, including this compound, particularly in thermal processes such as waste incineration. This process involves the formation of these compounds from elemental carbon and inorganic bromine sources on a fly ash matrix, rather than from the rearrangement of brominated precursors. researchgate.net The reaction is influenced by temperature, reaction time, the nature of the carbon, and the presence of catalysts. researchgate.net

Studies on model fly ash have shown that the de novo synthesis of PCDD/Fs, and by analogy PBDFs, can be significant. nih.govdss.go.th The congener profile of the formed dioxins and furans can be influenced by the specific carbon source and reaction conditions. For example, certain polycyclic aromatic hydrocarbons (PAHs) have been shown to be precursors in the de novo synthesis of specific PCDF congeners. dss.go.th While specific yields for this compound from de novo synthesis are not well-documented, it is understood to be a key formation route in high-temperature environments containing the necessary ingredients. researchgate.net

Formation during Waste Incineration and Recycling Operations

Municipal solid waste incinerators (MSWIs) are known sources of a wide range of pollutants, including PBDFs. The complex mixture of materials in municipal solid waste, which often includes plastics containing brominated flame retardants, provides the necessary precursors for the formation of this compound at the high temperatures of the combustion process. The formation can occur through both precursor-mediated and de novo synthesis pathways.

While comprehensive data on the specific concentrations of this compound in MSWI flue gas are limited, studies have characterized the emissions of the broader class of PCDD/Fs. The congener profiles of PCDD/Fs in flue gas can vary, but certain congeners are often found to be predominant. aaqr.org For example, 2,3,4,7,8-PeCDF is often a major contributor to the total toxicity of PCDD/F emissions from MSWIs. aaqr.org The presence and concentration of PBDFs, including this compound, are expected to be influenced by the bromine content of the waste feed.

Table 3: Representative PCDD/F Congener Contributions in MSWI Flue Gas

| Congener | Typical Contribution to Total I-TEQ |

|---|---|

| 2,3,4,7,8-PeCDF | Often the most predominant congener. aaqr.org |

| 2,3,4,6,7,8-HxCDF | Significant contributor. aaqr.org |

| 1,2,3,7,8-PeCDD | Significant contributor. aaqr.org |

This table shows data for chlorinated congeners, which are often studied in more detail than brominated ones, but illustrates the concept of dominant congeners in incinerator emissions.

Electronic waste (e-waste) is a significant source of brominated flame retardants, and its improper dismantling and thermal treatment can lead to the formation and release of PBDFs. aaqr.org Low-temperature thermal processing of waste printed circuit boards (PCBs), a common practice in informal e-waste recycling, has been shown to generate substantial amounts of PBDD/Fs. nih.gov

In one study, the total content of 12 different 2,3,7,8-substituted PBDD/Fs reached 60,000 ng TEQ/kg when PCBs were heated at 250°C in air, and this increased to 160,000 ng TEQ/kg at 275°C. nih.gov This indicates that even at relatively low temperatures, significant formation of these toxic compounds can occur. The congener profile of PBDFs from e-waste processing can be complex, with lower brominated congeners often being detected in the air around dismantling areas. aaqr.org

Formation during Industrial Production and Processing (e.g., Plastics Manufacturing)

The formation of this compound is not limited to waste treatment processes; it can also occur during the industrial production and processing of plastics that contain brominated flame retardants. researchgate.net The thermal stress that polymers undergo during processes like extrusion and molding can be sufficient to induce the formation of PBDFs.

The presence of antimony(III) oxide, used as a flame retardant synergist in plastics like Acrylonitrile Butadiene Styrene (ABS), can increase the formation of PBDD/Fs during these processes. nih.gov Studies have confirmed the generation of PBDD/Fs in plastics containing BFRs at temperatures between 150–300°C, which are typical for plastics processing. aaqr.org While congener-specific data for this compound in these contexts is scarce, the potential for its formation is evident given the presence of precursors and necessary thermal conditions.

Mechanochemical Non-Combustion Technologies

Mechanochemical methods represent a non-combustion approach for the treatment of materials containing brominated flame retardants (BFRs), which are precursors to polybrominated dibenzofurans (PBDFs) like this compound. These technologies utilize mechanical energy, often through processes like ball milling, to induce chemical transformations and degradation of hazardous substances. While research has demonstrated the efficacy of mechanochemical processes in the degradation of BFRs, specific details on the formation and yield of this compound through these non-combustion technologies are not extensively documented in scientific literature.

The primary application of mechanochemical treatment in this context is the degradation of polybrominated diphenyl ethers (PBDEs) found in waste electrical and electronic equipment (WEEE), such as printed circuit boards. The process of ball milling, for example, involves the use of a grinding medium (balls) in a rotating chamber to break down the material and facilitate chemical reactions. This can lead to the debromination of BFRs, reducing their potential to form toxic byproducts.

The general mechanism for the formation of PBDFs from PBDEs involves the removal of a bromine atom, followed by an intramolecular cyclization reaction. While this is more commonly associated with thermal processes, the localized high temperatures and reactive surfaces generated during mechanochemical treatment could potentially facilitate similar reaction pathways.

Environmental Occurrence and Distribution of 2,3,8 Tribromodibenzofuran

Detection and Quantification in Ambient Air and Particulate Matter

While comprehensive quantitative data for 2,3,8-TrBDF in the atmosphere remains limited, the U.S. Environmental Protection Agency (EPA) has developed methods for the determination of polyhalogenated dibenzo-p-dioxins and dibenzofurans in ambient air, which includes the capability to identify specific 2,3,7,8-substituted PBDD/PBDF congeners. epa.gov Studies have shown a positive correlation between PBDEs and PBDD/Fs in the atmosphere, suggesting that atmospheric PBDD/Fs are linked to PBDEs, either as impurities in commercial products or as byproducts formed during the production or combustion of plastics containing PBDEs. Emissions of PBDD/Fs from metallurgical industries have also been identified as a source of these compounds in the atmosphere.

Presence in Aquatic Environments (Water Bodies and Sediments)

The aquatic environment serves as a significant sink for persistent organic pollutants like 2,3,8-TrBDF. While direct measurements in water are scarce, its presence has been confirmed in aquatic biota, indicating its bioavailability in these ecosystems.

A study on cod-derived products, including medicinal grade cod liver oils from the Northern Atlantic and the Baltic Sea, detected 2,3,8-TrBDF at concentrations ranging from 0.57 to 5.249 picograms per gram of fat (pg/g fat). researchgate.net Additionally, investigations into edible marine molluscs from the coasts of Scotland, England, Wales, and Northern Ireland found detectable levels of PBDD/Fs, with average concentrations varying between 0.018 and 0.055 nanograms toxic equivalency (ng TEQ/kg). pzh.gov.pl The presence of 2,3,8-TrBDF in these organisms highlights its potential for bioaccumulation within marine food webs.

Historical deposition of PBDFs has been studied in sediment cores from Tokyo Bay, Japan, covering the period from 1895 to 2000. These studies show an increase in PBDF levels in more recent decades compared to polybrominated dibenzo-p-dioxins (PBDDs), with anthropogenic activities being a significant contributor. pops.int

| Sample Type | Location | Concentration of 2,3,8-TrBDF |

| Cod Liver Oils | Northern Atlantic, Baltic Sea | 0.57 - 5.249 pg/g fat |

| Edible Marine Molluscs | UK & Ireland Coasts | 0.018 - 0.055 ng TEQ/kg (as total PBDD/Fs) |

Concentration in Terrestrial Compartments (Soil, Sludge)

The terrestrial environment is another important reservoir for 2,3,8-TrBDF. A World Health Organization (WHO) report noted the detection of mono- and di-brominated dibenzofurans, as well as mixed chloro/bromo dibenzofurans, in a soil sample collected near a motorway in Germany. inchem.org This finding suggests that vehicular emissions and other traffic-related activities could be a source of these compounds in roadside soils.

Sewage sludge has been identified as a potential pathway for the introduction of 2,3,8-TrBDF into the terrestrial environment. The use of alternative fuels, including sewage sludge, in industrial processes such as cement production can lead to the emission of PBDD/Fs. pops.int

Characterization in Anthropogenic Emission Sources and Residues

Anthropogenic activities, particularly high-temperature industrial processes and the combustion of materials containing brominated flame retardants, are the primary sources of 2,3,8-TrBDF in the environment.

Industrial emissions are a significant source of PBDD/Fs. These compounds have been identified as trace components in the flue gas and fly ash of some municipal waste incinerators. who.int Furthermore, PBDD/F emissions have been monitored in cement production plants that utilize alternative fuels such as solid recovered fuel, automotive shredder residue, and sewage sludge, with emission values ranging from 0.01 to 0.44 pg I-TEQ/m³. pops.int Metallurgical processes, including secondary copper smelting, are also recognized as sources of PBDD/F emissions.

The incomplete combustion of consumer products containing brominated flame retardants, such as plastics in electronic equipment and furniture, can lead to the formation and release of PBDD/Fs, including 2,3,8-TrBDF. pops.int Accidental fires in residential buildings can generate high concentrations of these compounds in fire residues and soot, posing a potential risk of exposure. pops.int

Congener Profiles and Spatial/Temporal Trends of PBDFs, with Focus on 2,3,8-Tribromodibenzofuran

The congener profile of PBDFs can provide insights into their sources and formation pathways. Studies have shown that anthropogenically derived PBDFs, particularly from combustion processes, are often dominated by higher brominated (tetra- to hepta-brominated) congeners and a higher proportion of furans compared to dioxins. pops.int In contrast, some studies of biota in the Baltic Sea have suggested that naturally produced PBDDs are mainly less brominated (mono- to tetra-brominated). pops.int

Temporal trend studies using sediment cores have indicated that while PBDD levels have remained relatively stable over the past century, PBDF levels have increased in recent decades, coinciding with the rise in industrial production and use of brominated compounds. pops.int The contribution of these anthropogenic PBDFs to the total toxic equivalency (TEQ) has been consistently increasing since their first appearance in the environmental record. pops.int The specific congener 2,3,8-TrBDF is often included in the analysis of 2,3,7,8-substituted congeners due to its toxicological relevance. inchem.org

Environmental Fate and Transformation of 2,3,8 Tribromodibenzofuran

Photolytic Degradation Kinetics and Products

The photolytic degradation of polyhalogenated dibenzofurans is a significant environmental transformation pathway. While specific kinetic data for 2,3,8-tribromodibenzofuran are not extensively detailed in the available literature, the behavior of structurally similar compounds, such as polychlorinated dibenzofurans (PCDFs) and other polybrominated diphenyl ethers (PBDEs), provides valuable insights.

Direct photolysis of these compounds in aqueous environments can be slow; however, the presence of naturally occurring sensitizers in lake and river water can significantly accelerate degradation rates. For instance, the photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) in natural water was observed to be 240 times faster than in distilled water, highlighting the role of indirect photolysis. The degradation generally follows first-order kinetics, where the rate of reaction is proportional to the concentration of the compound.

Under simulated sunlight, the degradation process for brominated compounds often involves sequential debromination, leading to the formation of lesser-brominated dibenzofurans. For example, studies on the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) identified eight sequential debromination products upon irradiation. lidsen.com This suggests that a primary photolytic degradation pathway for this compound would likely involve the stepwise removal of bromine atoms, producing various di- and mono-brominated dibenzofuran (B1670420) congeners before the aromatic structure is cleaved.

Table 1: Comparative Photolysis Half-life Data for Halogenated Aromatic Compounds

This table presents data for related compounds to illustrate typical photolytic behavior, as specific data for this compound is limited.

| Compound | Condition | Half-life (t½) | Reference |

|---|---|---|---|

| 2,3,7,8-TeBDD | Solid Film, Sunlight | 32 hours | inchem.org |

| 2,3,7,8-TeBDF | Solid Film, Sunlight | 35 hours | inchem.org |

| 2,3,7,8-TeCDD | Solid Film, Sunlight | 300 hours | inchem.org |

Thermolytic Degradation Processes and Stability Considerations

Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), including this compound, are known to be formed and degraded under high-temperature conditions. researchgate.netnih.gov These processes are particularly relevant in contexts such as municipal waste incineration, accidental fires involving materials treated with brominated flame retardants (BFRs), and industrial thermal processes. researchgate.netnih.gov

The thermal degradation of BFRs, which are common in plastics and electronics, can produce a range of brominated precursors that subsequently form PBDD/Fs. murdoch.edu.au The formation can occur through two primary pathways: precursor-mediated condensation and de novo synthesis on surfaces like fly ash. murdoch.edu.auacs.org The stability and degradation of this compound in such environments are influenced by temperature, oxygen concentration, and the presence of metal catalysts. nih.gov For example, studies on the oxidation of 2-bromophenol (B46759) on a copper oxide (CuO) surface showed the formation of various PBDDs, including tribromodibenzo-p-dioxin, with maximum yields occurring at higher temperatures in the presence of oxygen compared to pyrolytic conditions alone. acs.orgnih.gov

Thermodynamic modeling and experimental studies indicate that PBDD/F formation typically occurs in a temperature window between 250°C and 800°C. murdoch.edu.aunih.gov Within this range, there is a complex interplay between formation and destruction reactions. lidsen.com While controlled, high-temperature incineration (above 850°C) is designed to destroy these compounds, incomplete or uncontrolled combustion can lead to significant emissions. researchgate.netnih.gov

Biotransformation and Microbial Degradation Pathways

The microbial degradation of dibenzofuran and its halogenated derivatives has been a subject of extensive research. While specific studies on this compound are scarce, the degradation pathways established for dibenzofuran and its chlorinated counterparts provide a strong model for its likely biotransformation.

Aerobic degradation is typically initiated by bacteria possessing a specific enzyme system known as angular dioxygenase. researchgate.netmit.edu Bacteria such as Sphingomonas sp. RW1, Terrabacter sp. strain DBF63, and Pseudomonas sp. strain CA10 are known to degrade these compounds. researchgate.netnih.gov The initial step involves the dioxygenase enzyme attacking an angular position adjacent to the ether bridge, incorporating two oxygen atoms into one of the aromatic rings. researchgate.netmit.edu

This enzymatic attack results in the formation of an unstable dihydroxylated intermediate, which spontaneously rearomatizes to form a hydroxylated biphenyl (B1667301) compound. mit.edu In the case of dibenzofuran, this leads to 2,2',3-trihydroxybiphenyl. mit.edu This intermediate then undergoes further degradation via an extradiol dioxygenase, which cleaves the dihydroxylated ring. mit.edunih.gov Subsequent hydrolysis yields metabolites such as salicylic (B10762653) acid, which can then be funneled into central metabolic pathways like the Krebs cycle. mit.edu For a brominated compound like this compound, it is anticipated that this pathway would lead to the formation of brominated salicylic acid or brominated catechols.

Debromination Mechanisms and Metabolite Identification

The degradation of this compound can proceed through mechanisms that either remove the bromine substituents (debromination) or cleave the aromatic rings. As discussed in the context of photolysis, reductive debromination is a key mechanism where bromine atoms are sequentially removed, leading to the formation of dibromodibenzofurans, monobromodibenzofurans, and ultimately, dibenzofuran itself. lidsen.com

In microbial degradation, the primary aerobic pathway often involves ring cleavage without an initial debromination step. The initial angular dioxygenase attack typically occurs on the aromatic ring with fewer halogen substituents. nih.gov This would lead to metabolites where the bromine atoms remain attached to the aromatic fragments until further degradation occurs. For this compound, the enzymatic attack would likely produce brominated versions of the typical dibenzofuran metabolites.

Based on pathways for similar compounds, the expected metabolites from the biotransformation of this compound would include:

Brominated 2,2',3-trihydroxybiphenyl analogues.

Brominated versions of 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid (the meta-cleavage product).

Brominated salicylic acid derivatives.

Under anaerobic conditions, which were not extensively covered in the search results for this specific compound, reductive dehalogenation is a more common initial step for many halogenated aromatic compounds. This process, carried out by anaerobic microorganisms, would involve the removal of bromine atoms, potentially leading to a detoxification pathway.

Inter-media Transport and Partitioning Behavior

Atmospheric Transport (Vapor and Particulate Phases)

Like other persistent organic pollutants (POPs), this compound can undergo long-range atmospheric transport, allowing it to be distributed far from its original sources. epa.gov In the atmosphere, semi-volatile compounds like this exist in equilibrium between the gas phase and being adsorbed onto particulate matter. epa.gov

The partitioning between these two phases is a critical factor in determining the compound's atmospheric residence time and transport distance. This gas-particle partitioning is dependent on the compound's vapor pressure and the ambient temperature. Compounds with higher molecular weights and lower volatility tend to be more associated with the particulate phase. uw.edu.pl As a tribrominated compound, this compound is expected to be found in both the vapor and particulate phases. The particulate-bound fraction is subject to removal from the atmosphere via dry and wet deposition (e.g., rain and snow), while the vapor-phase fraction can be transported over longer distances. uw.edu.pl

Aqueous Dispersion and Sedimentation

Due to its chemical structure, this compound is a hydrophobic (water-repelling) and lipophilic (fat-loving) compound. researchgate.net This results in very low water solubility and a strong tendency to sorb to organic matter. geology.czacs.org When introduced into aquatic environments, the compound will rapidly partition from the dissolved phase in water to suspended particulate matter and bottom sediments. acs.org

The extent of this partitioning is often quantified by the organic carbon-normalized partition coefficient (Koc). For hydrophobic organic compounds, Koc values are high, indicating a strong affinity for the organic fraction of soils and sediments. mit.edugeology.cz Studies on the closely related PCDD/Fs have shown that over 85% of the total amount in a water body can be associated with the suspended solid phase. nih.gov Consequently, the primary mode of transport and accumulation in aquatic systems is through the movement and deposition of contaminated particles. nih.gov Over time, this leads to the accumulation of this compound in bottom sediments, which act as a long-term sink and a potential source for bioaccumulation in benthic organisms. rsc.org

Soil Mobility and Sorption

The movement of this compound through the soil column is significantly limited by its strong tendency to adsorb to soil particles, a characteristic common to hydrophobic organic compounds. The extent of this sorption is primarily governed by the organic carbon content of the soil, as well as other soil properties such as particle size distribution and clay content.

The primary mechanism for the sorption of non-polar compounds like this compound to soil is partitioning into the soil organic matter. This process is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), which is a measure of the chemical's tendency to be adsorbed by organic carbon in soil or sediment. A high Koc value indicates strong sorption to organic matter and consequently, low mobility in the soil.

The mobility of a chemical in soil can be qualitatively classified based on its Koc value. Chemicals with high Koc values are considered to have low mobility, meaning they are likely to remain in the upper layers of the soil and are less likely to leach into groundwater. Given the structural similarities to other persistent and strongly sorbing compounds, this compound is expected to have a high Koc value and thus, low mobility in most soil environments.

Table 1: Estimated Soil Mobility Classification Based on Koc Values

| Koc Value | Mobility Class |

| < 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Moderate |

| 500 - 2000 | Low |

| 2000 - 5000 | Slight |

| > 5000 | Immobile |

| Source: General soil mobility classification schemes. |

Due to the lack of specific experimental data for this compound, it is anticipated that its Koc value would fall into the "Slight" to "Immobile" classification, indicating a low potential for leaching and a high potential for accumulation in the topsoil layers.

Bioaccumulation Potential in Environmental Biota (e.g., Fish)

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from all routes of exposure, including water, food, and sediment. For aquatic organisms like fish, this compound, due to its lipophilic (fat-loving) nature, has a high potential to accumulate in fatty tissues.

The bioaccumulation potential of a chemical is often quantified by the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). The BCF is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state, considering uptake from water only. The BAF also includes uptake from food and sediment. A high BCF or BAF value indicates a high potential for the chemical to accumulate in the organism.

Specific, experimentally determined BCF or BAF values for this compound in fish species are not currently available in the published scientific literature. However, based on its chemical structure and the behavior of other PBDFs, it is expected to be highly bioaccumulative. The lipophilicity of a compound, often expressed as the octanol-water partition coefficient (log Kow), is a key determinant of its bioaccumulation potential. Compounds with high log Kow values tend to have high BCFs.

Studies on other polybrominated and polychlorinated dibenzofurans have demonstrated significant bioaccumulation in various fish species. The degree of accumulation can be influenced by factors such as the fish species, its trophic level, age, lipid content, and the specific congener of the PBDF.

In the absence of direct experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the BCF of a chemical based on its molecular structure and physicochemical properties. These models provide a theoretical estimation of the bioaccumulation potential.

Table 2: Bioaccumulation Categories Based on BCF Values

| BCF Value | Bioaccumulation Potential |

| < 1000 | Low |

| 1000 - 5000 | Moderate |

| > 5000 | High |

| Source: General regulatory classification schemes for bioaccumulation. |

Given the high lipophilicity expected for a tribrominated dibenzofuran, it is highly probable that the BCF for this compound would fall into the "High" bioaccumulation potential category. This suggests that the compound, if present in aquatic environments, would likely accumulate to significant levels in fish, posing a potential risk to both the fish themselves and to higher trophic level organisms, including humans, that may consume them.

Further research is needed to experimentally determine the soil sorption coefficients and bioaccumulation factors for this compound to accurately assess its environmental risk.

Advanced Analytical Methodologies for 2,3,8 Tribromodibenzofuran

Sample Collection and Preservation Strategies for Diverse Matrices

The initial and one of the most critical stages in the analysis of 2,3,8-Tribromodibenzofuran is the collection of a representative sample and its appropriate preservation to maintain the integrity of the analyte until analysis. The strategies employed vary significantly depending on the sample matrix.

For soil and sediment samples , collection is typically performed using stainless steel scoops, trowels, or core samplers to avoid cross-contamination. Samples are then wrapped in aluminum foil or placed in glass containers with polytetrafluoroethylene (PTFE)-lined caps. Preservation of these samples generally involves cooling to 4°C to minimize microbial degradation of the target compounds. For long-term storage, freezing at -20°C is recommended.

Water sample collection for lipophilic compounds like this compound necessitates the use of amber glass bottles to prevent photodegradation. It is crucial to avoid plastic containers as the analyte can adsorb to the container walls. Samples should be collected without leaving a headspace to minimize volatilization. Preservation is achieved by cooling the samples to 4°C and analyzing them as soon as possible. The addition of sodium thiosulfate can be used to dechlorinate the water if residual chlorine is present.

Air sampling for semi-volatile organic compounds (SVOCs) such as this compound is commonly conducted using a high-volume air sampler equipped with a quartz-fiber filter (QFF) to collect particle-bound compounds and a polyurethane foam (PUF) plug to trap the gaseous phase. After sampling, the filter and PUF are wrapped in aluminum foil and stored at low temperatures (e.g., -10°C) until extraction.

Biological samples , including tissues and blood, require meticulous collection and preservation to prevent enzymatic degradation of the target analytes. Tissue samples should be collected using clean stainless steel instruments and immediately frozen, preferably at -80°C. Blood samples are typically collected in glass tubes containing an anticoagulant and should be processed promptly to separate plasma or serum, which is then stored at -80°C.

| Sample Matrix | Collection Container | Preservation Technique | Holding Time |

| Soil/Sediment | Glass jars with PTFE-lined caps, Aluminum foil | Cool to 4°C, Freeze at -20°C for long-term | 14 days (cooled), Months (frozen) |

| Water | Amber glass bottles | Cool to 4°C, Add sodium thiosulfate if needed | 7 days until extraction |

| Air | Quartz-fiber filter and Polyurethane foam (PUF) | Store at -10°C or lower | 30 days until extraction |

| Biological Tissues | Glass containers, Aluminum foil | Freeze at -80°C | Long-term |

| Blood (Plasma/Serum) | Glass tubes with anticoagulant | Centrifuge and freeze plasma/serum at -80°C | Long-term |

Extraction Techniques for Polybrominated Dibenzofurans

Following sample collection, the next crucial step is the efficient extraction of this compound from the sample matrix. The choice of extraction technique depends on the matrix type, the desired efficiency, and the available resources.

Solvent Extraction Methods

Conventional solvent extraction methods have been widely used for the extraction of PBDFs from various matrices.

Soxhlet extraction is a classic and robust method for solid samples like soil, sediment, and air sampling media. The sample is placed in a thimble and continuously extracted with a suitable organic solvent (e.g., toluene or a hexane/acetone mixture) for an extended period (typically 12-24 hours). While effective, this method is time-consuming and requires large volumes of solvent.

Shake-flask extraction is a simpler method often used for water samples. The water sample is partitioned with an immiscible organic solvent (e.g., dichloromethane or hexane) in a separatory funnel. The mixture is shaken vigorously to facilitate the transfer of the analyte into the organic phase. This process is typically repeated multiple times to ensure complete extraction.

Advanced Extraction Methodologies (e.g., Automated Techniques)

To overcome the limitations of conventional methods, several advanced and often automated extraction techniques have been developed, offering reduced extraction times, lower solvent consumption, and higher sample throughput.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance the extraction efficiency. This technique allows for the use of less solvent and significantly reduces extraction times compared to Soxhlet extraction. For PBDFs, common solvents include toluene or mixtures of hexane and dichloromethane.

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample, accelerating the extraction process. This method is known for its high efficiency and short extraction times (often 15-30 minutes). Toluene and hexane/acetone are frequently used as extraction solvents for PBDFs in solid matrices.

Supercritical Fluid Extraction (SFE) uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tailored for the selective extraction of target analytes. Modifiers such as methanol or toluene can be added to the carbon dioxide to enhance the extraction of more polar compounds.

Automated Soxhlet Extraction systems offer a more efficient and less labor-intensive alternative to the traditional Soxhlet method. These systems automate the extraction process, including solvent distillation and recycling, leading to reduced solvent consumption and faster extraction times.

| Extraction Technique | Principle | Advantages | Disadvantages | Typical Solvents for PBDFs |

| Soxhlet Extraction | Continuous solid-liquid extraction with a cycling solvent | Robust, well-established | Time-consuming, large solvent volume | Toluene, Hexane/Acetone |

| Shake-Flask Extraction | Liquid-liquid partitioning | Simple, low cost | Labor-intensive, emulsion formation | Dichloromethane, Hexane |

| Pressurized Liquid Extraction (PLE) | Elevated temperature and pressure | Fast, low solvent use, automatable | High initial instrument cost | Toluene, Hexane/Dichloromethane |

| Microwave-Assisted Extraction (MAE) | Microwave energy for heating | Very fast, low solvent use | Requires microwave-transparent vessels | Toluene, Hexane/Acetone |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid as solvent | Environmentally friendly, selective | High initial instrument cost | Supercritical CO2 with modifiers |

| Automated Soxhlet Extraction | Automated classical Soxhlet process | Reduced solvent use and time, automated | High initial instrument cost | Toluene, Hexane/Acetone |

Advanced Sample Clean-up Procedures

Crude extracts obtained from the extraction step often contain a complex mixture of co-extracted substances that can interfere with the final analysis. Therefore, a thorough clean-up procedure is essential to isolate the this compound from these interfering compounds.

Multilayer Silica Gel and Alumina Chromatography

Multilayer silica gel chromatography is a widely used technique for the clean-up of POPs extracts. The column typically consists of multiple layers of silica gel modified with different reagents. A common configuration includes layers of neutral silica, acidic silica (impregnated with sulfuric acid), and basic silica (impregnated with sodium hydroxide). This combination effectively removes lipids, biogenic materials, and other polar interferences. The acidic layer is particularly effective at removing fats and oils, while the basic layer can remove acidic compounds like phenols.

Alumina chromatography is often used in conjunction with or as an alternative to silica gel chromatography. Alumina (aluminum oxide) is a polar adsorbent that can be used in its neutral, acidic, or basic form. Neutral alumina is commonly used to remove polar interferences. The activity of the alumina can be adjusted by adding a specific amount of water, which allows for the fine-tuning of the separation.

Activated Carbon and Florisil Column Chromatography

Activated carbon chromatography is a powerful technique for the fractionation of planar molecules like PBDFs from non-planar compounds such as polychlorinated biphenyls (PCBs). The strong adsorption of planar compounds onto the carbon surface allows for their separation from other co-extracted substances. The PBDFs are typically eluted from the carbon column by back-flushing with a strong solvent like toluene.

Florisil column chromatography is another common adsorptive clean-up method. Florisil is a synthetic magnesium silicate that is effective in removing lipids and other polar interferences. The elution of the target analytes is typically achieved using a sequence of solvents with increasing polarity, such as hexane followed by mixtures of hexane and dichloromethane.

| Chromatographic Method | Adsorbent | Principle of Separation | Interferences Removed | Elution of this compound |

| Multilayer Silica Gel Chromatography | Neutral, Acidic, and Basic Silica Gel | Adsorption and chemical reaction | Lipids, pigments, polar compounds | Eluted with non-polar solvents (e.g., hexane) |

| Alumina Chromatography | Aluminum Oxide (Neutral, Acidic, or Basic) | Adsorption | Polar compounds, pigments | Eluted with solvents of increasing polarity |

| Activated Carbon Chromatography | Activated Carbon | Planarity-based adsorption | Non-planar compounds (e.g., many PCBs) | Back-flushed with toluene |

| Florisil Chromatography | Magnesium Silicate | Adsorption | Lipids, polar interferences | Eluted with hexane/dichloromethane mixtures |

High-Resolution Separation Techniques

Effective separation is the cornerstone of accurate analysis, ensuring that 2,3,8-TrBDF is isolated from other co-eluting compounds that could interfere with its detection.

High-Resolution Gas Chromatography (HRGC) is a primary technique for the separation of PBDFs. The choice of the capillary column's stationary phase is critical for achieving the necessary isomer-specific separation.

Column Selection: Non-polar columns, such as those with a stationary phase of 5% phenyl-methylpolysiloxane (e.g., DB-5, DB-5HT), are commonly employed for the analysis of PBDFs. aaqr.org These columns separate congeners primarily based on their boiling points and planarity. For PBDF analysis, column length is a key parameter; while longer columns generally offer better resolution, shorter columns (e.g., 15-30 meters) with a thinner film thickness (e.g., 0.1 µm) are often preferred to minimize the potential for thermal degradation of the brominated analytes at high elution temperatures. researchgate.net The higher brominated congeners can have extremely long retention times, making shorter, non-polar columns a practical choice for separating PBDF homologues. inchem.org

Optimization: Optimizing HRGC parameters is crucial for achieving baseline separation of 2,3,8-TrBDF from other tribrominated isomers. Key optimization parameters include:

Temperature Program: A slow and optimized oven temperature ramp rate is essential to enhance the separation of closely eluting isomers.

Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium) must be optimized to ensure maximum chromatographic efficiency.

Injector Temperature: The injector temperature should be high enough to ensure efficient volatilization of the analytes without causing thermal degradation. thermofisher.com

| Parameter | Typical Value/Range | Purpose |

|---|---|---|

| Column Type | DB-5HT, SE 54 | Separation of PBDF congeners |

| Column Length | 15-30 m | Balance between resolution and analysis time/analyte stability |

| Film Thickness | 0.1 - 0.25 µm | Reduce analyte interaction and elution temperature |

| Injector Temperature | 280 °C | Efficient volatilization without degradation |

| Oven Program | Optimized ramp (e.g., 10-15 °C/min) | Isomer-specific separation |

While GC is the dominant technique, liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is emerging as a valuable alternative, particularly for brominated compounds that are thermally labile. researchgate.net

Advantages of LC:

Reduced Thermal Stress: LC operates at lower temperatures, mitigating the risk of thermal degradation that can occur in the hot injector of a GC system. researchgate.net

Analysis of Polar Metabolites: LC is well-suited for the separation of more polar metabolites of PBDFs, such as hydroxylated or methoxylated derivatives, which may not be amenable to GC analysis without derivatization.

Hyphenated Techniques: The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for the analysis of 2,3,8-TrBDF. researchgate.net The separation is typically achieved using a C18 reversed-phase column, which separates compounds based on their hydrophobicity. The optimization of the mobile phase composition and gradient is critical for achieving the desired separation.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive detection method for 2,3,8-TrBDF due to its high sensitivity and selectivity.

High-resolution mass spectrometry (HRMS), typically coupled with HRGC, is the gold standard for the analysis of dioxins and furans, including PBDFs. researchgate.netnih.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the differentiation of target analytes from isobaric interferences. measurlabs.com For 2,3,8-TrBDF, HRMS operating at a resolution of >10,000 can resolve the molecular ion of the analyte from other compounds with the same nominal mass but different elemental compositions. researchgate.net This high resolving power is crucial for ensuring isomer specificity in complex matrices.

Tandem mass spectrometry (MS/MS) provides an additional layer of confirmation and can enhance selectivity, especially when dealing with complex matrices. acs.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 2,3,8-TrBDF) is selected and fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), is highly specific to the target analyte.

The fragmentation of PBDFs typically involves the loss of bromine atoms and the COBr group. researchgate.net By monitoring specific precursor-to-product ion transitions, the confidence in the identification of 2,3,8-TrBDF is significantly increased. GC coupled with a triple quadrupole mass spectrometer (GC-QqQ-MS/MS) is an alternative to GC-HRMS for the quantification of dioxins and furans. nih.gov

| Technique | Key Advantage | Application to 2,3,8-TrBDF |

|---|---|---|

| HRMS | High mass accuracy and resolution | Differentiates from isobaric interferences, ensures isomer specificity |

| MS/MS (SRM) | High selectivity and confirmation | Monitors specific fragmentation patterns for confident identification |

A significant challenge in the analysis of 2,3,8-TrBDF is the potential for interference from other compounds.

Isomeric Interferences: There are multiple tribromodibenzofuran isomers, and their chromatographic separation can be challenging. The optimization of the GC column and temperature program, as discussed in section 5.4.1, is the primary strategy to resolve these isomers.

Mixed-Halogenated Interferences: Polybrominated/chlorinated dibenzofurans (PXDFs) can also be present in environmental samples and may interfere with the analysis of PBDFs. The high mass resolution of HRMS is essential to distinguish between a tribrominated dibenzofuran (B1670420) and, for example, a dibromo-chloro-dibenzofuran, which may have very similar retention times but different exact masses.

Interference from PBDEs: Polybrominated diphenyl ethers (PBDEs) are often present at much higher concentrations than PBDFs in environmental and technical samples and can cause significant interference. researchgate.net The fragment ion [M-Br2]+ of a PBDE can have the same m/z value as the molecular ion of a PBDF with two fewer bromine atoms. researchgate.net To mitigate this, a robust sample cleanup procedure is essential. Techniques using florisil columns have been shown to effectively separate PBDEs from PBDFs, reducing the PBDE content in the final extract significantly. researchgate.net

Furthermore, the natural isotopic abundance of bromine (79Br and 81Br) leads to characteristic isotopic patterns for brominated compounds. However, this can also lead to isotopic interferences where the isotopic peaks of one compound overlap with the signal of another. nih.gov Careful selection of the ions to be monitored and the use of deconvolution algorithms can help to address this issue.

Quality Assurance/Quality Control (QA/QC) in this compound Analysis

Ensuring the reliability and accuracy of analytical data for this compound (2,3,8-TrBDF) is paramount, particularly given its persistence and potential toxicity. A robust Quality Assurance/Quality Control (QA/QC) program is essential for any laboratory conducting trace-level analysis of this compound. QA/QC encompasses a comprehensive set of procedures, from sample collection to final data reporting, designed to monitor the performance of the analytical method and ensure that the generated data meet established quality criteria. Key elements of a QA/QC program for 2,3,8-TrBDF analysis include the proper use of calibration standards and reference materials, rigorous determination of detection and quantification limits, and thorough assessment of method recovery and reproducibility.

Calibration and Certified Reference Materials

Accurate quantification of 2,3,8-TrBDF is critically dependent on a well-defined calibration process. This typically involves using high-purity analytical standards to generate a calibration curve, which plots the instrument's response against known concentrations of the analyte. For methods like high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), isotope dilution is a common and powerful calibration technique. In this approach, a known quantity of an isotopically labeled analog of 2,3,8-TrBDF (e.g., containing Carbon-13) is added to the sample before extraction and cleanup. This internal standard experiences the same analytical process as the native analyte, allowing for highly accurate quantification that corrects for variations in extraction efficiency and instrument response.

Certified Reference Materials (CRMs) are indispensable tools for method validation and ongoing quality control. A CRM is a material with one or more property values that are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability. For 2,3,8-TrBDF analysis, an ideal CRM would be a matrix similar to the samples being tested (e.g., sediment, soil, or biological tissue) containing a certified concentration of the compound.

The use of CRMs serves several key functions:

Method Validation: Analyzing a CRM helps to demonstrate the accuracy and trueness of an analytical method.

Laboratory Performance Assessment: Regular analysis of CRMs can assess a laboratory's ongoing competence and performance. nih.gov

Data Comparability: CRMs help ensure that results from different laboratories are comparable, which is crucial for environmental monitoring and regulatory compliance. nih.gov

While matrix-matched CRMs specifically certified for 2,3,8-TrBDF are not widely available, interlaboratory studies have been successful in developing CRMs for the analogous polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in matrices like urban dust and waterway sediment. nih.gov This process provides a framework for the future development of PBDD/F CRMs. In the absence of a specific CRM, laboratories often rely on well-characterized in-house reference materials or fortified samples (spiked blanks) to monitor method performance.

Method Detection Limits and Quantification Limits

Understanding the lower limits of an analytical method's capability is fundamental to data interpretation. This is defined by two key parameters: the Method Detection Limit (MDL) and the Quantification Limit (QL).

The Method Detection Limit (MDL) is defined by the U.S. Environmental Protection Agency (EPA) as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results. nemc.us The MDL is not a fixed value; it is specific to the combination of the analytical method, the instrument, and the sample matrix. It must be experimentally determined by the laboratory.

The procedure for determining the MDL typically involves:

Estimating the MDL: An initial estimate is made based on factors like instrument signal-to-noise ratio or previous determinations.

Preparing Spiked Samples: A minimum of seven replicate samples are prepared by spiking a clean reference matrix (e.g., reagent water or clean sand) with the analyte at a concentration 2 to 10 times the estimated MDL. nemc.us

Analyzing Samples: These spiked samples are processed through the entire analytical method.

Calculating the MDL: The standard deviation of the replicate measurements is calculated, and the MDL is determined using the formula: MDL = t * S, where 'S' is the standard deviation and 't' is the Student's t-value for a 99% confidence level with n-1 degrees of freedom.

The Quantification Limit (QL) , often referred to as the Limit of Quantification (LOQ) or Practical Quantitation Limit (PQL), is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy under routine operating conditions. The QL is typically higher than the MDL and represents the lower end of the reliable working range of the method. It is often established as the concentration of the lowest calibration standard in the calibration curve. For PBDD/F analysis, some studies follow the same validation and performance requirements as those used for PCDD/Fs to establish LOQs.

| Parameter | Definition | Purpose |

| Method Detection Limit (MDL) | The minimum concentration that can be detected with 99% confidence that it is greater than zero. | Defines the detection capability of the method. |

| Quantification Limit (QL) | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. | Defines the lower limit for reliable quantitative measurements. |

Recovery and Reproducibility Assessments

Recovery assessments are performed to evaluate the efficiency of an analytical method in extracting the target analyte from the sample matrix. In the analysis of 2,3,8-TrBDF, losses can occur at various stages, including extraction, cleanup, and concentration. The percent recovery is calculated by analyzing a sample that has been fortified (spiked) with a known amount of the analyte and comparing the measured concentration to the known amount added.

Even when using robust isotope dilution techniques, recovery studies are important to validate that the isotopically labeled internal standard behaves identically to the native analyte throughout the analytical process. chromforum.org Poor recovery (e.g., below 50%) can indicate problems with the method, such as matrix interference or inefficient extraction, and can lead to decreased method sensitivity. chromforum.org For the analysis of PBDD/Fs, acceptable recovery criteria are often adopted from established methods for PCDD/Fs, with typical acceptable ranges being 70–130% for spiked samples and internal standards. aaqr.org

Reproducibility refers to the degree of agreement between the results of replicate measurements of the same sample. It is a measure of the method's precision. Reproducibility is typically assessed under two conditions:

Repeatability (Intra-assay precision): The precision obtained when the analysis is performed by the same operator, on the same instrument, over a short period.

Intermediate Precision (Inter-assay precision): The precision obtained within a single laboratory but over a longer period, with different analysts, different equipment, and on different days. This assesses the variations that can be expected during normal laboratory operation.

Reproducibility is usually expressed as the relative standard deviation (RSD) of the replicate measurements. Low RSD values indicate high precision. For complex trace analyses, acceptable RSD values are often in the range of 15-25%, depending on the concentration level and matrix complexity. gtfch.orgchromforum.org These assessments are crucial for ensuring that the analytical method produces consistent and reliable results over time. bund.de

Development and Availability of Analytical Standards for TrBDF Congeners

The foundation of any accurate chemical analysis is the availability of high-purity analytical standards. For the quantification and identification of this compound and its related congeners, a variety of standards are required. These include native (unlabeled) standards for instrument calibration and isotopically labeled standards that serve as internal standards in isotope dilution methods.

The synthesis of individual PBDD/F congeners is a complex process. However, significant progress has been made, and commercial suppliers now offer a comprehensive range of analytical standards for PBDD/F analysis. chromservis.eudspsystems.eu This includes both individual congeners and standard mixtures formulated for specific regulatory methods, such as those developed by the U.S. EPA. dspsystems.eu

The availability of these standards is crucial for several reasons:

Instrument Calibration: Unlabeled standards of known purity and concentration are used to create multi-point calibration curves, which are essential for quantifying the concentration of 2,3,8-TrBDF in unknown samples.

Isotope Dilution Quantification: The availability of 13C-labeled TrBDF congeners allows for the use of the highly accurate isotope dilution quantification technique, which corrects for analytical losses and matrix effects.

Congener-Specific Analysis: As the toxicity of dibenzofurans can vary significantly between different congeners, the availability of a wide range of standards allows for congener-specific analysis, which is critical for accurate risk assessment.

Method Development and Validation: Standards are essential for developing and validating new analytical methods, including determining detection limits, and assessing recovery and reproducibility.

Theoretical and Computational Studies of 2,3,8 Tribromodibenzofuran

Molecular Structure and Conformation Analysis

The molecular structure of 2,3,8-tribromodibenzofuran, like other dibenzofurans, is based on a central furan (B31954) ring fused to two benzene (B151609) rings. The planarity of this tricyclic system is a key determinant of its toxicological properties, as it influences its ability to bind to the aryl hydrocarbon receptor (AhR).

Computational studies on related polychlorinated dibenzofurans (PCDFs) have shown that the dibenzofuran (B1670420) skeleton is nearly planar. bohrium.comnih.gov Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to optimize the geometry of this compound and determine its preferred conformation. nih.gov For polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs, studies have systematically investigated all possible congeners using methods like HF/6-311++G(d,p), B3LYP/6-311++G(d,p), and MP2/cc-pVTZ to predict their structures and stabilities. bohrium.comnih.gov

Table 1: Predicted Conformational Properties of this compound (Hypothetical Data)

| Parameter | Predicted Value | Computational Method |

| Dihedral Angle (Benzene-Furan-Benzene) | ~0-2° | DFT (e.g., B3LYP/6-311++G(d,p)) |

| C-Br Bond Lengths | ~1.88 - 1.90 Å | DFT |

| C-O Bond Lengths | ~1.37 - 1.39 Å | DFT |

Note: This table presents hypothetical data based on typical values for similar halogenated aromatic compounds. Specific computational studies on this compound are needed for precise values.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic properties of molecules like this compound, which in turn govern their reactivity and interactions with biological systems. DFT and time-dependent DFT (TD-DFT) are powerful methods for investigating these properties. nih.govrsc.org

Key electronic properties that can be calculated include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

HOMO-LUMO Gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is an indicator of chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the electron density surface, indicating regions susceptible to electrophilic or nucleophilic attack.

Studies on polychlorinated dibenzofurans have developed Quantitative Structure-Activity Relationships (QSARs) using DFT-calculated descriptors like polarizabilities and hyperpolarizabilities to predict their toxicity. researchgate.net These studies have shown that properties like polarizability anisotropy are sensitive to the number and position of halogen substituents. researchgate.net Similar approaches can be applied to this compound to predict its reactivity and potential toxicity.

Table 2: Calculated Electronic Properties of Dibenzofuran and a Hypothetical Tribrominated Isomer

| Property | Dibenzofuran (Calculated) | This compound (Hypothetical) |

| HOMO Energy (eV) | -6.5 to -7.5 | -7.0 to -8.0 |

| LUMO Energy (eV) | -0.5 to -1.5 | -1.0 to -2.0 |

| HOMO-LUMO Gap (eV) | ~6.0 | ~5.5 |

| Ionization Potential (eV) | ~8.0 | ~8.5 |

| Electron Affinity (eV) | ~0.5 | ~1.0 |

Note: The values for this compound are hypothetical and based on general trends observed for halogenated aromatic compounds. Specific calculations are required for accurate data.

Computational Modeling of Formation and Degradation Pathways

Computational modeling plays a crucial role in elucidating the mechanisms of formation and degradation of polybrominated dibenzofurans (PBDFs). One of the primary formation routes is through the photolysis of polybrominated diphenyl ethers (PBDEs). acs.orgresearchgate.netnih.gov

DFT calculations have been employed to study the competition between intramolecular cyclization of aryl radicals (leading to PBDF formation) and hydrogen abstraction (leading to the formation of lower brominated PBDEs). acs.orgresearchgate.netnih.gov These studies have shown that the ortho C-Br bond dissociation is a key initial step. acs.orgresearchgate.netnih.gov The reaction rate constants for these competing pathways can be calculated, and QSAR models can be developed to predict the likelihood of PBDF formation from various PBDE congeners. acs.orgresearchgate.netnih.gov

The degradation of PBDFs can also be modeled computationally. Studies on the degradation of decabromodiphenyl ether have investigated its reaction with reactive radicals, providing insights into the formation chemistry of PBDDs and PBDFs. dntb.gov.ua The photolytic degradation of PBDEs has been shown to produce hydroxylated PBDFs and bromophenols. nih.gov Similar computational approaches can be applied to model the degradation of this compound under various environmental conditions, such as exposure to UV radiation or reactive oxygen species. acs.org

Prediction of Environmental Partitioning and Transport Parameters

The environmental fate and transport of this compound are largely governed by its partitioning behavior between different environmental compartments, such as water, soil, and air. Key parameters include the octanol-water partition coefficient (Kow) and the tissue-to-plasma partition coefficient (Kp).

QSAR models are widely used to predict these parameters when experimental data is lacking. mdpi.comnih.govresearchgate.netnih.gov These models correlate physicochemical properties, often calculated using computational methods, with the partitioning behavior of a series of related compounds. For instance, a QSAR model for per- and polyfluoroalkyl compounds used DFT-calculated descriptors to predict logKow. nih.gov The development of such models for PBDFs, including this compound, would be invaluable for assessing its environmental distribution and potential for bioaccumulation.

Predictive toxicokinetic models can further utilize these partitioning parameters to simulate the absorption, distribution, metabolism, and excretion of the compound in organisms. researchgate.net

Table 3: Predicted Environmental Partitioning Parameters for this compound (Hypothetical)

| Parameter | Predicted Value | Method |

| logKow (Octanol-Water Partition Coefficient) | 6.5 - 7.5 | QSAR based on molecular descriptors |

| Water Solubility (mg/L) | 10⁻⁴ - 10⁻⁵ | QSAR |

| Vapor Pressure (Pa) | 10⁻⁶ - 10⁻⁷ | QSAR |

Note: These are hypothetical values based on trends for similar halogenated compounds. Specific QSAR models for PBDFs are needed for accurate predictions.

Isomer-Specific Reactivity and Stability Predictions

The toxicity and environmental behavior of tribromodibenzofurans can vary significantly between different isomers. Computational methods are particularly useful for predicting these isomer-specific differences in reactivity and stability.

Quantum chemical calculations can determine the relative stabilities of all possible tribromodibenzofuran isomers by comparing their total electronic energies or Gibbs free energies of formation. nih.govresearchgate.net Studies on PCDFs have shown that the substitution pattern significantly influences the stability of the congeners. nih.govresearchgate.net Generally, isomers with chlorine atoms on the lateral positions (2, 3, 7, and 8) are among the most stable and toxic.